molecular formula C10H18ClN3S B1432766 4-((4,6-Dimethylpyrimidin-2-yl)thio)butan-1-amine hydrochloride CAS No. 1864062-05-4

4-((4,6-Dimethylpyrimidin-2-yl)thio)butan-1-amine hydrochloride

Cat. No.: B1432766
CAS No.: 1864062-05-4
M. Wt: 247.79 g/mol
InChI Key: LOMAGMLBKJGLTR-UHFFFAOYSA-N
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Description

4-((4,6-Dimethylpyrimidin-2-yl)thio)butan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H18ClN3S and its molecular weight is 247.79 g/mol. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, particularly those containing pyrimidine structures similar to the query compound, are pivotal in drug design and development. The review by Ostrowski (2022) emphasizes the significance of heteroaryl-substituted nucleobases, nucleosides, and their analogues in medicinal chemistry. These compounds, including furanyl- or thienyl-substituted derivatives, exhibit optimized antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. Such modifications often enhance the bioactivity and selectivity of lead compounds, underscoring the importance of heterocyclic chemistry in discovering new therapeutic agents (Ostrowski, 2022).

Synthesis of N-Heterocycles via Sulfinimines

The synthesis of N-heterocycles, a class to which our query compound can be related, has been extensively reviewed by Philip et al. (2020). Chiral sulfinamides, like tert-butanesulfinamide, have emerged as key auxiliaries in asymmetric synthesis, offering pathways to piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are core motifs in natural products and pharmaceuticals, highlighting the versatility of sulfinimine chemistry in creating structurally diverse and biologically active molecules (Philip et al., 2020).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, closely related to the pyrimidine derivatives in structural and electronic aspects, have shown notable antitumor activity. The review by Iradyan et al. (2009) covers various imidazole derivatives, including those undergoing preclinical testing, indicating the potential for new antitumor drugs. This demonstrates the critical role of heterocyclic chemistry in the ongoing search for novel therapeutic agents with antitumor properties (Iradyan et al., 2009).

Hybrid Catalysts in Synthesis

The use of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, which share structural similarities with the compound of interest, has been reviewed by Parmar et al. (2023). These catalysts facilitate the development of compounds with significant medicinal and pharmaceutical applications, illustrating the importance of catalysis in heterocyclic synthesis (Parmar et al., 2023).

Properties

IUPAC Name

4-(4,6-dimethylpyrimidin-2-yl)sulfanylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3S.ClH/c1-8-7-9(2)13-10(12-8)14-6-4-3-5-11;/h7H,3-6,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMAGMLBKJGLTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCCCCN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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